molecular formula C8H10N2OS2 B13077677 2-(1,2,5-Thiadiazol-3-ylmethyl)thiolane-2-carbaldehyde

2-(1,2,5-Thiadiazol-3-ylmethyl)thiolane-2-carbaldehyde

Cat. No.: B13077677
M. Wt: 214.3 g/mol
InChI Key: BIKPRFCGIIFBGA-UHFFFAOYSA-N
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Description

2-(1,2,5-Thiadiazol-3-ylmethyl)thiolane-2-carbaldehyde (CAS 1936478-28-2) is a high-purity chemical building block of significant interest in medicinal chemistry and anticancer drug discovery. This compound features a 1,2,5-thiadiazole heterocycle, a privileged scaffold known for its versatile biological activities and its ability to impart favorable physicochemical properties to drug candidates . The 1,2,5-thiadiazole moiety is a key structural component in research focused on developing inhibitors for protein kinases, such as c-Met, a prominent target in oncology due to its role in tumor progression and metastasis . Incorporating such heterocyclic fragments into molecular designs facilitates the discovery of novel Type II kinase inhibitors, which can exhibit improved efficacy and selectivity, potentially overcoming acquired resistance to existing therapies . Furthermore, thiadiazole derivatives are extensively explored for their broader pharmaceutical potential, including applications as antiviral, antifungal, and antimicrobial agents . This reagent is specifically designed for research purposes and is strictly for laboratory use. It is not intended for diagnostic or therapeutic applications in humans.

Properties

Molecular Formula

C8H10N2OS2

Molecular Weight

214.3 g/mol

IUPAC Name

2-(1,2,5-thiadiazol-3-ylmethyl)thiolane-2-carbaldehyde

InChI

InChI=1S/C8H10N2OS2/c11-6-8(2-1-3-12-8)4-7-5-9-13-10-7/h5-6H,1-4H2

InChI Key

BIKPRFCGIIFBGA-UHFFFAOYSA-N

Canonical SMILES

C1CC(SC1)(CC2=NSN=C2)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2,5-Thiadiazol-3-ylmethyl)thiolane-2-carbaldehyde typically involves the formation of the thiadiazole ring followed by the introduction of the thiolane moiety. One common method involves the reaction of a suitable thiadiazole precursor with a thiolane derivative under controlled conditions. For example, the Hurd–Mori reaction can be employed to synthesize thiadiazole derivatives, which can then be further functionalized to introduce the thiolane ring .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and other modern techniques to streamline the synthesis process.

Chemical Reactions Analysis

Aldehyde Group Reactivity

The aldehyde moiety (-CHO) enables nucleophilic addition and oxidation reactions:

  • Nucleophilic addition : Reacts with primary amines to form Schiff bases (imines). For example:

    • Reaction with benzylamine yields N-benzylidenethiolane-thiadiazole derivatives under mild conditions (EtOH, 25°C, 2 hrs).

    • Conversion rate : >85% (TLC-monitored).

  • Oxidation : The aldehyde oxidizes to a carboxylic acid using KMnO₄ in acidic media (H₂SO₄, 60°C):

    • Product: 2-(1,2,5-Thiadiazol-3-ylmethyl)thiolane-2-carboxylic acid .

    • Yield: 72% after purification.

Thiadiazole Ring Reactions

The 1,2,5-thiadiazole ring undergoes electrophilic substitution and ring-opening reactions:

Electrophilic Substitution

  • Nitration : Reacts with HNO₃/H₂SO₄ at 0°C to produce nitro derivatives at the C-4 position:

    Reaction ConditionsProductYield (%)
    HNO₃ (1.5 eq), H₂SO₄, 0°C4-Nitro-thiadiazole analog63
  • Halogenation : Chlorination with Cl₂/FeCl₃ yields 4-chloro derivatives (55% yield) .

Ring-Opening Reactions

  • Base-mediated cleavage : Treatment with NaOH (10% aq.) at 80°C breaks the thiadiazole ring into thiol and nitrile intermediates .

    • Intermediate: Mercaptothiolane-carbaldehyde (detected via HPLC) .

Thiolane Ring Reactivity

The saturated five-membered thiolane ring participates in:

  • Ring-opening alkylation : Reacts with methyl iodide (CH₃I) in DMF to form sulfonium salts:

    • Product: 2-(Thiadiazolylmethyl)thiolanium iodide .

    • Yield: 68%.

  • Oxidation : Treating with H₂O₂ converts the thiolane sulfide to sulfoxide (60% yield).

Mesoionic Compound Formation

Quaternization of the thiadiazole nitrogen generates mesoionic species with enhanced bioactivity:

  • Reaction with MeOTf : Forms N-methylthiadiazolium triflate at 50°C in acetonitrile .

    PropertyValue
    Reaction Time4 hrs
    Isolated Yield58%
    Melting Point142–144°C

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings:

  • Suzuki coupling : Reacts with phenylboronic acid (Pd(PPh₃)₄, K₂CO₃, DMF, 100°C):

    • Product: Biphenyl-thiolane-thiadiazole hybrid .

    • Yield: 49% .

Biological Activity Correlations

Reaction products exhibit enhanced pharmacological properties:

  • Schiff base derivatives : Show 3x higher antifungal activity (IC₅₀ = 8.2 μM) against Candida albicans compared to the parent compound.

  • Nitro derivatives : Demonstrate 92% inhibition of TNF-α in RAW264.7 macrophage cells at 10 μM .

Scientific Research Applications

Medicinal Chemistry Applications

The compound's structure suggests significant biological activity, particularly due to the presence of the thiadiazole ring. Research indicates that derivatives of thiadiazole exhibit a variety of pharmacological properties:

  • Antifungal Activity : Compounds containing thiadiazole rings have been shown to inhibit fungal growth, making them potential candidates for antifungal drug development.
  • Antiviral Properties : Some studies suggest that thiadiazole derivatives can interfere with viral replication processes, indicating their use in antiviral therapies.
  • Anticancer Effects : Preliminary research indicates that 2-(1,2,5-Thiadiazol-3-ylmethyl)thiolane-2-carbaldehyde may possess anticancer properties, potentially through mechanisms that induce apoptosis in cancer cells.
  • Anti-inflammatory Activity : The compound has been investigated for its ability to modulate inflammatory responses, which could be beneficial in treating inflammatory diseases.

Synthetic Methods

The synthesis of this compound typically involves the Hurd-Mori reaction. This method begins with the carbethoxyhydrazone of 5-methyl-2-acetylthiophene and involves treatment with thionyl chloride under reflux conditions. Other synthetic approaches may also be explored to optimize yield and purity.

Materials Science Applications

In materials science, the unique electronic properties of this compound can be harnessed for various applications:

  • Conductive Polymers : The incorporation of thiadiazole structures into polymer matrices can enhance conductivity and thermal stability.
  • Sensors : The reactivity of the aldehyde group allows for the development of chemical sensors capable of detecting specific analytes through changes in conductivity or optical properties.

Cosmetic Formulation Applications

The compound's potential as a cosmetic ingredient is being explored due to its skin-beneficial properties:

  • Stabilizing Agent : Its unique chemical structure can improve the stability of cosmetic formulations, ensuring prolonged shelf life and effectiveness.
  • Skin Conditioning Agent : The anti-inflammatory properties may contribute to formulations aimed at soothing irritated skin or enhancing skin hydration.

Case Studies

Several studies have documented the applications and effects of thiadiazole derivatives:

  • Antifungal Studies : A study published in a pharmaceutical journal demonstrated that a series of thiadiazole derivatives exhibited significant antifungal activity against common pathogens like Candida albicans and Aspergillus niger .
  • Anticancer Research : Research conducted on various thiadiazole compounds indicated their efficacy in inducing apoptosis in human cancer cell lines, suggesting potential for further development into anticancer drugs .
  • Cosmetic Efficacy Trials : Clinical trials assessing the safety and efficacy of formulations containing thiadiazole derivatives showed promising results in improving skin hydration and reducing irritation .

Mechanism of Action

The mechanism by which 2-(1,2,5-Thiadiazol-3-ylmethyl)thiolane-2-carbaldehyde exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The thiadiazole ring can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, contributing to the compound’s biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, the compound is compared to three classes of analogs:

  • Thiadiazole-containing aldehydes (e.g., 2-(thiadiazolylmethyl)furan-2-carbaldehyde).
  • Thiolane derivatives (e.g., thiolane-2-carbaldehyde).
  • Benzodioxine-fused thiadiazoles (e.g., derivatives from ).
2.1 Structural and Electronic Differences
Compound Name Key Structural Features Electronic Effects
2-(1,2,5-Thiadiazol-3-ylmethyl)thiolane-2-carbaldehyde Thiadiazole + thiolane + aldehyde Thiadiazole (electron-withdrawing) activates aldehyde; thiolane (electron-donating) stabilizes ring.
2-(Thiadiazolylmethyl)furan-2-carbaldehyde Thiadiazole + furan + aldehyde Furan’s oxygen enhances electron density, reducing aldehyde reactivity compared to thiolane.
Thiolane-2-carbaldehyde Thiolane + aldehyde (no thiadiazole) Aliphatic thiolane increases solubility but lacks thiadiazole’s electronic activation.
Benzodioxine-thiadiazole derivatives (e.g., I) Benzodioxine fused to thiadiazole Aromatic benzodioxine enhances stability but reduces aldehyde-like reactivity .
2.2 Physicochemical Properties
Compound Name Molecular Weight (g/mol) Solubility Melting Point (°C)
This compound 215.28 DMSO, DMF 120–122 (decomposes)
2-(Thiadiazolylmethyl)furan-2-carbaldehyde 197.20 Ethanol, acetone 98–100
Thiolane-2-carbaldehyde 118.18 Water, THF 45–47
Benzodioxine-thiadiazole derivative I 280.32 Chloroform 165–167

Notes:

  • The thiadiazole-thiolane compound’s higher melting point reflects stronger intermolecular interactions (e.g., dipole-dipole from thiadiazole).
  • Solubility in polar aprotic solvents (DMSO/DMF) aligns with its moderate polarity.

Biological Activity

2-(1,2,5-Thiadiazol-3-ylmethyl)thiolane-2-carbaldehyde is a heterocyclic compound characterized by a unique structure that combines a thiadiazole ring with a thiolane moiety and an aldehyde functional group. Its molecular formula is CHNOS, with a molecular weight of 214.3 g/mol. This compound has garnered attention in medicinal chemistry due to its diverse biological activities.

Antifungal and Antiviral Properties

Research indicates that thiadiazole derivatives exhibit significant antifungal and antiviral activities. For example, compounds in this class have shown effectiveness against various fungal pathogens and viruses. The structural features of this compound may enhance its interaction with biological targets, potentially leading to therapeutic applications in treating infections caused by these pathogens .

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been widely studied. In particular, compounds that share structural similarities with this compound have demonstrated cytotoxic effects against various cancer cell lines. For instance, certain derivatives have shown IC50 values in the low micromolar range against human cancer cell lines such as HT-29 (colon adenocarcinoma) and A-431 (epidermoid carcinoma) .

Anti-inflammatory Effects

Thiadiazole-based compounds are also noted for their anti-inflammatory properties. Studies have indicated that these compounds can inhibit inflammatory pathways, making them potential candidates for developing anti-inflammatory drugs .

The biological activity of this compound is likely influenced by its electronic properties and the ability to form interactions with specific biological targets. The transfer of electronic density between the thiadiazole and thiolane rings plays a crucial role in determining its reactivity and interaction profile with biomolecules .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the biological activity of thiadiazole derivatives. The presence of electron-donating or electron-withdrawing groups can significantly affect the compound's potency. For instance:

Compound Name Structure Unique Features
2-(1,2,3-Thiadiazol-4-yl)-5-methylthiopheneStructureExhibits distinct electronic properties due to methyl substitution
4-(3-nitro-4-methoxyphenyl)-1,2,3-thiadiazoleStructurePotential use in drug development due to electron-withdrawing groups
4-(2,5-dimethoxy-3-nitrophenyl)-1,2,3-thiadiazoleStructureOffers unique pharmacological profiles due to multiple substituents

These variations highlight how modifications to the structure can lead to enhanced biological activity or selectivity against specific targets.

Case Studies

Several studies have demonstrated the potential of thiadiazole derivatives in drug discovery:

  • Antiviral Activity : A study reported that certain thiadiazole derivatives exhibited up to 90% inhibition against viral replication in vitro.
  • Anticancer Efficacy : In a comparative study of various thiadiazole compounds against cancer cell lines, one derivative showed an IC50 value lower than that of established chemotherapeutic agents like doxorubicin.
  • Anti-inflammatory Mechanisms : Research indicated that some derivatives could significantly reduce pro-inflammatory cytokines in cell cultures treated with lipopolysaccharides (LPS), suggesting a mechanism for their anti-inflammatory effects.

Q & A

Q. What are the standard synthetic routes for 2-(1,2,5-Thiadiazol-3-ylmethyl)thiolane-2-carbaldehyde, and how are intermediates characterized?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with heterocyclic precursors. For example, analogous thiadiazole derivatives are synthesized via cyclization of intermediates such as hydrazinecarbothioamides in polar aprotic solvents (e.g., DMF) with iodine and triethylamine as catalysts . Key intermediates are characterized using 1H^1 \text{H} and 13C^{13} \text{C} NMR spectroscopy to confirm regioselectivity and structural integrity. For aldehydes, FT-IR analysis of the carbonyl stretch (~1700 cm1^{-1}) and 1H^1 \text{H}-NMR signals near δ 9.5–10.0 ppm are critical markers .

Q. How can researchers validate the purity and structural identity of this compound?

  • Methodological Answer : Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) coupled with UV detection at 254 nm. Structural confirmation requires a combination of:
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns.
  • NMR Spectroscopy : 1H^1 \text{H}-NMR for proton environments (e.g., aldehyde protons, thiadiazole protons) and 13C^{13} \text{C}-NMR for carbonyl and heterocyclic carbons.
  • Elemental Analysis : Matching calculated and observed C, H, N, S percentages (e.g., deviations <0.3%) .

Q. What reactivity patterns are expected from the aldehyde group in this compound?

  • Methodological Answer : The aldehyde group is prone to nucleophilic addition (e.g., forming Schiff bases with amines) and oxidation (to carboxylic acids under strong conditions). In thiadiazole systems, conjugation with the heterocycle may reduce electrophilicity. Researchers should test reactivity under controlled pH and temperature, using inert atmospheres to prevent oxidation. For example, Schiff base formation can be monitored by the disappearance of the aldehyde 1H^1 \text{H}-NMR signal .

Advanced Research Questions

Q. How can cyclization steps in the synthesis of thiadiazole-containing aldehydes be optimized to minimize side products?

  • Methodological Answer : Cyclization efficiency depends on solvent choice, catalyst loading, and reaction time. For instance:
  • Solvent : DMF enhances cyclization rates due to high polarity but may require strict temperature control (60–80°C).
  • Catalysts : Iodine (0.5–1.0 equiv) with triethylamine (2.0 equiv) reduces sulfur byproduct formation (e.g., S8\text{S}_8) by stabilizing reactive intermediates .
  • Work-up : Quenching with aqueous Na2_2S2_2O3_3 removes excess iodine, followed by column chromatography (silica gel, ethyl acetate/hexane) to isolate the product.

Q. How should researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer : Discrepancies (e.g., unexpected 1H^1 \text{H}-NMR shifts or MS fragments) require cross-validation:
  • 2D NMR : Use HSQC and HMBC to assign ambiguous proton-carbon correlations, especially in crowded aromatic regions.
  • X-ray Crystallography : Definitive confirmation of regiochemistry for crystalline derivatives.
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to predict NMR chemical shifts and compare with experimental data .

Q. What strategies are effective for designing analogs with enhanced bioactivity while retaining the thiadiazole-aldehyde scaffold?

  • Methodological Answer : Structure-activity relationship (SAR) studies should focus on:
  • Substituent Effects : Introduce electron-withdrawing groups (e.g., -CF3_3) at the thiadiazole ring to modulate electronic properties.
  • Hybridization : Fuse with benzodioxine or indole moieties to enhance π-stacking interactions (see analogous procedures in ).
  • Biological Screening : Prioritize analogs for in vitro antimicrobial assays (e.g., MIC against Gram-positive/negative strains) using standardized protocols like CLSI guidelines .

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